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Compound of Interest

Compound Name: 5-Bromo-DL-tryptophan

Cat. No.: B555194 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of 5-Bromo-DL-
tryptophan, a non-proteinogenic amino acid with potential applications in drug development,

particularly as an antisickling agent for sickle cell anemia.[1][2] The protocol is based on the

multi-step synthesis reported by Nagarathnam and Johnson, which offers a robust method for

producing this compound and its derivatives.[1]

Chemical Properties
Property Value

Molecular Formula C₁₁H₁₁BrN₂O₂[3][4][5]

Molecular Weight 283.12 g/mol [3][5]

Appearance Off-white to light beige fine crystalline powder[6]

Melting Point 264 °C (decomposes)[6]

CAS Number 6548-09-0[4][6]

Synthesis Protocol
The synthesis of 5-Bromo-DL-tryptophan is achieved through a multi-step process starting

from 4-bromophenylhydrazine and 2-ketobutyric acid.[1] The overall workflow is depicted in the

diagram below, followed by detailed step-by-step experimental protocols.
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Synthesis Workflow Diagram

Step 1: Fischer Indole Synthesis Step 2: Hydrolysis & Decarboxylation Step 3: Sulfonylation Step 4: Bromination

Step 5: Alkylation Step 6: Hydrolysis & Decarboxylation

4-Bromophenylhydrazine +
2-Ketobutyric Acid

Ethyl 5-bromo-3-methyl-2-indolecarboxylate (3)
  EtOH, H₂SO₄  

5-Bromo-3-methylindole (4)

  1. KOH, EtOH/H₂O
  2. Quinoline, reflux   1-Benzenesulfonyl-5-bromo-3-methylindole (5)

  1. n-BuLi, THF
  2. Benzenesulfonyl chloride   1-Benzenesulfonyl-5-bromo-3-bromomethylindole (6)  NBS, CCl₄, Benzoyl peroxide  

Diethyl 2-acetamido-2-((1-benzenesulfonyl
-5-bromo-1H-indol-3-yl)methyl)malonate (7)

  THF  

5-Bromo-DL-tryptophan

  1. Alkaline Hydrolysis
  2. dil. H₂SO₄  Diethyl acetamidomalonate

Click to download full resolution via product page

Caption: Multi-step synthesis of 5-Bromo-DL-tryptophan.

Experimental Protocols
Step 1: Synthesis of Ethyl 5-bromo-3-methyl-2-
indolecarboxylate (3)

In a suitable reaction vessel, combine 4-bromophenylhydrazine and 2-ketobutyric acid in

absolute ethanol.

Add concentrated sulfuric acid to the mixture.

The reaction proceeds to yield ethyl 5-bromo-3-methyl-2-indolecarboxylate.

Yield: 74%[1]

Step 2: Synthesis of 5-Bromo-3-methylindole (4)
Subject the ethyl 5-bromo-3-methyl-2-indolecarboxylate (3) from the previous step to alkaline

hydrolysis by refluxing with a solution of potassium hydroxide in a mixture of ethanol and

water for 12 hours.[1]

After hydrolysis, evaporate most of the ethanol under reduced pressure.
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Pour the residue into 6 N HCl to precipitate the carboxylic acid intermediate. Filter, wash with

water, and dry the precipitate.

For decarboxylation, mix the dried intermediate with quinoline and heat at reflux under a

nitrogen atmosphere for 2 hours.[1]

After cooling, pour the mixture into a mixture of ice and concentrated HCl.

Extract the product with chloroform.

Evaporation of the solvent yields 5-bromo-3-methylindole.

Yield: 92%[1]

Step 3: Synthesis of 1-Benzenesulfonyl-5-bromo-3-
methylindole (5)

Dissolve 5-bromo-3-methylindole (4) in an appropriate solvent and cool to -78 °C.

Add n-butyl lithium and allow the mixture to warm to room temperature over 2 hours.

Cool the reaction mixture again to -78 °C and add benzenesulfonyl chloride.

After 30 minutes, remove the cooling bath and continue stirring for 4 hours.

Pour the mixture onto ice and extract with chloroform to obtain 1-benzenesulfonyl-5-bromo-

3-methylindole.[1]

Yield: 92%[1]

Step 4: Synthesis of 1-Benzenesulfonyl-5-bromo-3-
bromomethylindole (6)

Treat 1-benzenesulfonyl-5-bromo-3-methylindole (5) with N-bromosuccinimide (NBS) in

boiling carbon tetrachloride.

A catalytic amount of benzoyl peroxide is used to initiate the reaction.[1]
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This reaction yields 1-benzenesulfonyl-5-bromo-3-bromomethylindole in excellent yield.[1]

Step 5 & 6: Synthesis of 5-Bromo-DL-tryptophan
Alkylate diethyl acetamidomalonate with 1-benzenesulfonyl-5-bromo-3-bromomethylindole

(6) in tetrahydrofuran (THF) to produce the intermediate (7).[1]

Perform alkaline hydrolysis on the resulting intermediate.

Follow the hydrolysis with treatment with dilute sulfuric acid to yield the final product, 5-
Bromo-DL-tryptophan.[1]

Overall Yield from compound 6: 63%[1]

Summary of Yields
Step Product Yield

1
Ethyl 5-bromo-3-methyl-2-

indolecarboxylate (3)
74%[1]

2 5-Bromo-3-methylindole (4) 92%[1]

3
1-Benzenesulfonyl-5-bromo-3-

methylindole (5)
92%[1]

4-6 5-Bromo-DL-tryptophan 63% (from 6)[1]

Characterization Data
The final product, 5-Bromo-DL-tryptophan, and its intermediates can be characterized using

standard analytical techniques.

¹³C-NMR (for Ethyl 5-bromo-3-methyl-2-indolecarboxylate): δ 9.82, 14.43, 60.93, 105.33,

113.13, 119.33, 123.33, 124.55, 128.44, 130.26, 134.37, 162.36.[1]

Purity (5-Bromo-DL-tryptophan): Commercially available up to 99% purity.[4]

Safety Precautions
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Handle all chemicals, especially corrosive reagents like concentrated sulfuric acid and

reactive compounds like n-butyl lithium, with appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat.

Perform all reactions in a well-ventilated fume hood.

Consult the Safety Data Sheet (SDS) for each reagent before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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